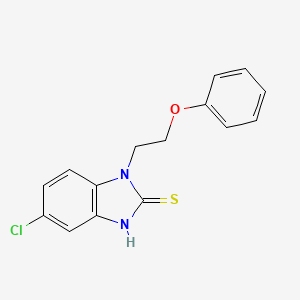

5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

描述

属性

IUPAC Name |

6-chloro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNUSEYPUWGZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Overview

The synthesis of 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol primarily involves nucleophilic substitution reactions where the 1H-1,3-benzodiazole-2-thiol core is functionalized at the nitrogen atom with a 2-phenoxyethyl moiety. The key synthetic route is described below with detailed reaction conditions and reagents.

Synthetic Route and Reaction Conditions

| Step | Reactants | Reagents/Conditions | Description | Yield (%) (Reported) |

|---|---|---|---|---|

| 1 | 5-chloro-1H-1,3-benzodiazole-2-thiol + 2-phenoxyethyl bromide | Potassium carbonate (base), DMF (solvent), elevated temperature (~80-120°C) | Nucleophilic substitution of thiol N-H by 2-phenoxyethyl bromide | Not explicitly reported, typically moderate to high |

| 2 | Purification | Standard organic work-up, recrystallization | Isolation of pure product | - |

Mechanism: The thiol nitrogen acts as a nucleophile attacking the electrophilic carbon in 2-phenoxyethyl bromide, facilitated by the base potassium carbonate which deprotonates the thiol group, enhancing nucleophilicity. DMF is used as a polar aprotic solvent to dissolve reactants and promote SN2 substitution.

Temperature: Elevated temperatures accelerate the reaction rate, typically between 80°C and 120°C.

Reaction Time: Several hours (commonly 4-12 h) depending on scale and conditions.

Industrial Scale Adaptations

Continuous Flow Reactors: For industrial production, the batch reaction is adapted to continuous flow systems to improve reaction control, heat management, and scalability.

Optimized Conditions: Reaction parameters such as molar ratios, temperature, and solvent flow rates are optimized to maximize yield and purity while minimizing by-products.

Safety and Environmental Considerations: Use of DMF and bromide reagents requires proper handling and waste management protocols.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, sodium hypochlorite | Disulfides, sulfonic acids | Thiol group oxidation |

| Reduction | Lithium aluminum hydride, sodium borohydride | Thiol or sulfide derivatives | Reduction of oxidized forms |

| Substitution | Amines, alkoxides with base | Substituted benzimidazole derivatives | Chlorine substitution at 5-position |

The thiol group is reactive and can undergo oxidation to disulfides or sulfonic acids under mild oxidizing conditions.

The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or alkoxides, allowing further functionalization.

Research Findings and Characterization

Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound.

Yield Optimization: Studies indicate that the choice of base and solvent, as well as reaction temperature, critically influence the yield and purity.

Side Reactions: Potential side reactions include over-alkylation or oxidation of the thiol group; controlling reaction conditions minimizes these.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-chloro-1H-1,3-benzodiazole-2-thiol |

| Alkylating Agent | 2-phenoxyethyl bromide |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature Range | 80°C to 120°C |

| Reaction Time | 4 to 12 hours |

| Purification | Recrystallization or chromatographic methods |

| Scale | Laboratory to industrial scale (continuous flow) |

| Common By-products | Disulfides, unreacted starting materials |

化学反应分析

Types of Reactions

5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alkoxides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted benzimidazole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of benzodiazoles, including 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, exhibit promising antimicrobial activity. A study conducted by Kaur et al. demonstrated that compounds with similar structures displayed significant inhibition against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Activity

The compound's structure is conducive to interactions with biological targets implicated in cancer. Investigations into related benzodiazole derivatives have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. For instance, compounds within this class have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways .

Material Science

Polymer Additives

In material science, benzodiazole derivatives are utilized as additives in polymers to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices has been studied for its ability to improve the mechanical properties and longevity of materials exposed to harsh environmental conditions.

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and increased antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers assessed the cytotoxic effects of benzodiazole derivatives on human cancer cell lines. The study found that specific substitutions on the benzodiazole ring significantly influenced the compound's ability to induce cell death, highlighting the potential therapeutic applications of this compound in oncology.

作用机制

The mechanism of action of 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

1-Benzyl-5-Chloro-1H-1,3-Benzodiazole-2-Thiol

- Structure: Differs in the substituent at position 1 (benzyl group vs. 2-phenoxyethyl).

- Key Properties: Molecular Weight: 274.77 g/mol (vs. 320.81 g/mol for the phenoxyethyl analog) . Synthetic Pathway: Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods described for benzothiazole derivatives in and .

1-[(2-Chlorophenyl)Methyl]-5-Methyl-1H-1,3-Benzodiazole-2-Thiol

- Structure : Features a 2-chlorobenzyl group at position 1 and a methyl group at position 3.

- Key Properties: Molecular Weight: 302.8 g/mol .

- Applications : Used as a synthetic intermediate for bioactive molecules, though its specific pharmacological profile is undocumented.

2-(5-Chloro-1,3-Benzothiazol-2-Yl)-4-Methoxyphenol

- Structure: Benzothiazole core (sulfur at position 1) with a 4-methoxyphenol substituent.

- Key Properties: Synthesis: Formed via condensation of 2-amino-4-chlorobenzenethiol with 2-hydroxy-5-methoxybenzaldehyde . Crystal Structure: Planar benzothiazole and phenol rings with a dihedral angle of 1.23°, stabilized by hydrogen bonding and π-π interactions .

- Biological Activity: Benzothiazoles are known for antitumor and antimicrobial effects, though this derivative’s activity remains uncharacterized.

Domperidone (5-Chloro-1-[1-(3-(2,3-Dihydro-2-Oxo-1H-Benzimidazol-1-Yl)-Propyl]-4-Piperidinyl]-1,3-Dihydro-2H-Benzimidazol-2-One)

- Structure : Complex benzimidazole-piperidine hybrid with a chlorine substituent.

- Therapeutic Use : Approved antiemetic agent targeting dopamine D2 receptors .

Structural and Functional Trends

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Thiol vs. Other Groups : The thiol moiety may confer redox activity or metal-binding properties absent in domperidone-like ketones or unsubstituted benzothiazoles.

Synthetic Accessibility: Methods for benzothiazole synthesis (e.g., condensation with aldehydes ) could be adapted for the target compound, though the phenoxyethyl chain may require specialized coupling reagents.

生物活性

5-Chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, characterized by a fused benzene and imidazole ring structure. The presence of a chloro group at the fifth position and a phenoxyethyl group at the first position contributes to its unique chemical properties, which may influence its biological activity.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. This inhibition can alter cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, including those related to hormonal signaling pathways. This interaction can lead to antiandrogenic effects, particularly relevant in prostate cancer treatment.

- Antimicrobial Activity : The thiol group in the compound may contribute to its antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic functions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of benzodiazoles could induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds targeting the androgen receptor (AR) have shown promise against prostate cancer cell lines resistant to traditional therapies .

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of cellular integrity and inhibition of essential metabolic processes in pathogens.

Research Findings

Several studies have focused on the biological activity of related compounds within the benzodiazole class. Here are key findings:

Case Studies

Case Study 1: Prostate Cancer Treatment

A recent study focused on the development of small molecule inhibitors targeting the androgen receptor's binding function 3 (BF3). Compounds similar to this compound were synthesized and tested for their ability to inhibit AR activity in resistant prostate cancer cell lines. Results showed that these compounds effectively reduced cell viability and induced apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of benzodiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of 2-phenoxyethylamine with 5-chloro-1,3-benzodiazole-2-thiol precursors under reflux conditions. Key parameters include solvent choice (e.g., DMF or ethanol), catalyst use (e.g., sodium metabisulfite), and reaction time (2–6 hours). Optimization can be achieved by varying molar ratios, temperature (80–120°C), and purification methods (e.g., crystallization from ethanol) .

- Example : reports an 80.8% yield for a benzothiazole analog using DMF and sodium metabisulfite, highlighting the importance of solvent-catalyst synergy .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic protons.

- IR spectroscopy to confirm thiol (-SH) or thione (C=S) functional groups (~2500 cm⁻¹ and ~1200 cm⁻¹, respectively).

- X-ray crystallography for absolute configuration determination (e.g., SHELX refinement ).

- Elemental analysis to validate purity (>95% match between calculated and observed values) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) stabilize the crystal lattice of this compound?

- Methodological Answer : X-ray studies reveal stabilization via:

- C–H···O/S hydrogen bonds (e.g., C5–H5A···O2 in , distance ~2.8 Å).

- π-π interactions between benzodiazole and phenoxy rings (centroid distances ~3.7 Å) .

- Torsional angles (e.g., C24–S3–C27 in ) influencing molecular packing .

Q. What computational strategies are used to predict biological activity or binding modes of this compound?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like enzymes or receptors. shows benzodiazole derivatives binding to active sites via hydrophobic and hydrogen-bonding interactions .

- DFT calculations to map electrostatic potentials and frontier molecular orbitals, correlating with reactivity .

- MD simulations to assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations).

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping diffraction patterns .

- Alternative space groups : Test lower-symmetry models (e.g., P2₁/c vs. P1) if initial refinement yields high R-factors .

Research Design and Data Interpretation

Q. What experimental controls are essential when evaluating the biological activity of this compound?

- Methodological Answer :

- Positive controls : Use established inhibitors (e.g., fluconazole for antifungal assays) to benchmark activity .

- Solvent controls (DMSO/ethanol) to rule out vehicle effects.

- Dose-response curves (IC₅₀/EC₅₀) across 3+ replicates to ensure reproducibility.

- Cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish therapeutic vs. toxic effects .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for benzodiazole derivatives?

- Methodological Answer :

- Systematic substitution : Modify the phenoxyethyl group (e.g., halogenation, alkyl chain length) and assess impact on activity .

- Bioisosteric replacement : Swap the thiol group with selenol or methylthio to probe electronic effects.

- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity data .

Literature and Data Management

Q. What strategies are effective for navigating conflicting data in existing literature on benzodiazole analogs?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubMed/Scopus using keywords like "benzodiazole thiol SAR" or "crystallography benzodiazole" .

- Critical appraisal : Prioritize studies with rigorous characterization (e.g., single-crystal XRD, elemental analysis) over those relying solely on LC-MS .

- Patent mining : Use Espacenet or USPTO databases to identify underreported applications (e.g., antimicrobial coatings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。